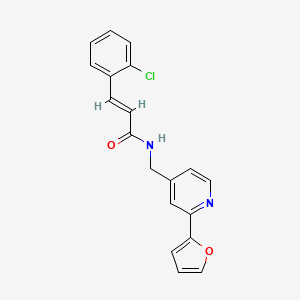

(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-16-5-2-1-4-15(16)7-8-19(23)22-13-14-9-10-21-17(12-14)18-6-3-11-24-18/h1-12H,13H2,(H,22,23)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDRQIRJLCUBJS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C19H15ClN2O2, and it has garnered attention due to its biological activities, particularly in the context of pharmacological research.

- Molecular Weight : 338.79 g/mol

- Purity : Typically 95%

- IUPAC Name : (E)-3-(2-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide

The compound is believed to interact with nicotinic acetylcholine receptors, which are implicated in various neurological functions. Research has shown that similar compounds can act as positive allosteric modulators of these receptors, influencing neuronal pathways related to anxiety and depression .

Biological Activity Overview

Recent studies have highlighted the biological activity of related compounds, particularly those featuring furan and pyridine moieties. The following sections detail the specific biological activities observed with this compound and its analogs.

Antidepressant and Anxiolytic Effects

- Study Findings : A study on a structurally similar compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated anxiolytic-like activity in mice, indicating the potential for this compound to exhibit similar effects .

- Dosage : Effective at doses as low as 0.5 mg/kg.

- Mechanism : The anxiolytic effect was reversed by methyllycaconitine, a selective antagonist for α7 nicotinic receptors, suggesting receptor involvement.

Case Study 1: Anxiolytic Activity in Mice

In a controlled experiment, mice treated with 0.5 mg/kg of a related compound showed significant reductions in anxiety-like behaviors measured by the elevated plus maze test. This suggests that compounds with similar structures may also exhibit anxiolytic properties.

Case Study 2: Cytotoxic Evaluation

A series of thiazole-based cyanoacrylamide derivatives demonstrated nuclease activity against plasmid DNA. While not directly related to this compound, these findings indicate that structural analogs can engage in significant biological interactions that warrant further exploration .

Comparison with Similar Compounds

Substituent Variations in Acrylamide Derivatives

Key structural analogs differ in substituents at the β-position of the acrylamide or the nitrogen-linked aromatic system. Selected examples include:

Key Observations :

Key Observations :

Key Observations :

- Antiviral Potential: The furan-2-yl group in the target compound may mimic the nsp13 inhibitor reported in , though activity data for the target compound is speculative.

Preparation Methods

Knoevenagel Condensation

The α,β-unsaturated carboxylic acid is synthesized via condensation of 2-chlorobenzaldehyde with malonic acid under acidic conditions:

$$

\text{2-Chlorobenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Piperidine, Pyridine, } \Delta} (E)\text{-3-(2-Chlorophenyl)Acrylic Acid}

$$

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | Toluene | 110 | 78 |

| NH₄OAc | EtOH | 80 | 65 |

The E-selectivity arises from thermodynamic stabilization of the trans-isomer during prolonged heating.

Heck Coupling Alternative

Palladium-catalyzed coupling of 2-chlorostyrene with acrylic acid provides stereocontrol:

$$

\text{2-Chlorostyrene} + \text{Acrylic Acid} \xrightarrow{\text{Pd(OAc)₂, PPh₃, NEt₃}} (E)\text{-3-(2-Chlorophenyl)Acrylic Acid}

$$

Key Parameters :

- Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), NEt₃ (2 equiv), DMF, 100°C, 12 h.

- Yield: 82% (isolated).

Preparation of 4-(Aminomethyl)-2-(Furan-2-yl)Pyridine

Suzuki-Miyaura Coupling for Furan Attachment

Aryl boronic ester derivatives of furan-2-yl are coupled with 4-bromo-2-iodopyridine under Pd catalysis:

$$

\text{4-Bromo-2-Iodopyridine} + \text{Furan-2-yl-Bpin} \xrightarrow{\text{Pd(dppf)Cl₂, K₂CO₃}} 2\text{-(Furan-2-yl)-4-Bromopyridine}

$$

Conditions :

- Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3 equiv), Dioxane/H₂O (4:1), 90°C, 8 h.

- Yield: 76%.

Amination via Gabriel Synthesis

The bromopyridine intermediate undergoes amination using phthalimide potassium salt followed by hydrazinolysis:

$$

\text{2-(Furan-2-yl)-4-Bromopyridine} \xrightarrow{\text{Phthalimide K⁺, DMF}} \text{4-Phthalimidomethyl-2-(Furan-2-yl)Pyridine} \xrightarrow{\text{NH₂NH₂·H₂O}} 4\text{-(Aminomethyl)-2-(Furan-2-yl)Pyridine}

$$

Yield : 68% over two steps.

Amide Bond Formation: Coupling Strategies

Acid Chloride Mediated Coupling

(E)-3-(2-Chlorophenyl)acrylic acid is converted to its acyl chloride using oxalyl chloride:

$$

\text{Acrylic Acid} + \text{Oxalyl Chloride} \xrightarrow{\text{DMF (cat), DCM}} \text{Acryloyl Chloride}

$$

Subsequent reaction with the amine in presence of base:

$$

\text{Acryloyl Chloride} + \text{4-(Aminomethyl)-2-(Furan-2-yl)Pyridine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}

$$

Reaction Metrics :

- Temperature: 0°C → RT, 2 h.

- Yield: 85%.

Carbodiimide Coupling (EDCl/HOBt)

A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

$$

\text{Acrylic Acid} + \text{EDCl, HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{Amine, DMF}} \text{Target Compound}

$$

Optimization :

- EDCl (1.2 equiv), HOBt (1.5 equiv), DMF, RT, 24 h.

- Yield: 79%.

The (E)-configuration is confirmed via $$^1$$H NMR coupling constants ($$J_{trans} = 15.6–16.0$$ Hz) and NOESY experiments. Heating the (Z)-isomer (synthesized via photoirradiation) at 80°C in toluene for 6 h results in complete isomerization to the (E)-form, confirming thermodynamic preference.

Analytical Characterization and Validation

Spectroscopic Data

- $$^1$$H NMR (500 MHz, CDCl₃) : δ 8.42 (d, $$J = 5.0$$ Hz, 1H, Py-H), 7.85 (d, $$J = 15.5$$ Hz, 1H, CH=CO), 7.62–7.25 (m, 4H, Ar-H), 6.95–6.45 (m, 3H, Furan-H), 6.32 (d, $$J = 15.5$$ Hz, 1H, CH₂NH), 4.55 (d, $$J = 5.5$$ Hz, 2H, CH₂NH).

- HRMS (ESI+) : m/z calcd. for C₂₀H₁₆ClN₂O₂ [M+H]⁺: 363.0874; found: 363.0876.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) showed >99% purity. Retention time: 8.2 min.

Scale-Up Considerations and Process Optimization

Pilot-scale synthesis (100 g) using acid chloride coupling achieved 82% yield with the following adjustments:

- Solvent : Switch from THF to 2-MeTHF for easier recycling.

- Workup : Aqueous NaHCO₃ wash followed by crystallization from EtOAc/hexanes.

- Throughput : 1.2 kg/day using continuous flow reactors for acryloyl chloride generation.

Alternative Routes and Emerging Technologies

Enzymatic Amidations

Lipase B from Candida antarctica (CAL-B) catalyzes acrylamide formation in water at pH 7.5, though yields remain moderate (54%).

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling between cinnamic acids and amines shows promise for Z→E isomer control but requires further optimization.

Q & A

Basic: What are the optimized synthetic routes for (E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves coupling a 2-chlorophenylacrylic acid derivative with a pyridinylmethylamine intermediate. Key steps include:

- Coupling Reagents : Ethylcarbodiimide (EDCI) or similar agents in dimethylformamide (DMF) at 0–5°C to activate the carboxylic acid .

- Solvent Systems : Ethyl acetate/petroleum ether mixtures for recrystallization to enhance purity .

- Temperature Control : Maintaining low temperatures during coupling minimizes side reactions (e.g., epimerization) .

- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the target compound from by-products like unreacted starting materials or dimerized species .

Yield optimization requires balancing stoichiometry, solvent polarity, and reaction time. For example, prolonged stirring in DMF may degrade heat-sensitive intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing this compound?

Answer:

Contradictions in NMR data often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : To assess dynamic effects (e.g., rotameric equilibria of the acrylamide double bond) .

- 2D NMR Techniques : HSQC and HMBC to confirm connectivity, especially for overlapping signals in aromatic regions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry and confirm the (E)-configuration .

Basic: What spectroscopic and chromatographic methods are essential for confirming the structure and purity of this acrylamide derivative?

Answer:

- NMR Spectroscopy : and NMR to verify substituent positions and acrylamide geometry. Key signals include the trans-coupling constant () for the α,β-unsaturated carbonyl .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] with <2 ppm error) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar by-products .

Advanced: What strategies are employed to evaluate the compound's biological activity, particularly its interaction with cancer-related targets?

Answer:

- Enzyme Inhibition Assays : Measure IC against kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits. Dose-response curves (1 nM–100 µM) identify potency .

- Cellular Assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HepG2 or MCF-7) with IC determination. Compare with normal cells (e.g., HEK293) to assess selectivity .

- Target Engagement Studies : Surface plasmon resonance (SPR) or thermal shift assays (TSA) to quantify binding affinity () and validate target proteins .

Advanced: How do structural modifications (e.g., substituents on the phenyl or pyridine rings) affect the compound's bioactivity and physicochemical properties?

Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the acrylamide, improving covalent binding to cysteine residues in kinases. However, may reduce solubility .

- Heterocyclic Substituents (e.g., furan) : Increase π-π stacking with hydrophobic kinase pockets, boosting potency. Pyridine N-oxidation improves aqueous solubility but may reduce membrane permeability .

- LogP Optimization : Introducing polar groups (e.g., methoxy) lowers LogP (from ~3.5 to ~2.0), improving pharmacokinetics but potentially reducing target affinity .

Basic: What are the critical considerations for handling and storing this compound to ensure stability during experimental workflows?

Answer:

- Storage : Argon-sealed vials at −20°C to prevent oxidation of the acrylamide double bond .

- Solubility : DMSO stock solutions (10 mM) should be aliquoted to avoid freeze-thaw degradation. Avoid aqueous buffers with high pH (>8), which may hydrolyze the amide bond .

- Light Sensitivity : Protect from UV exposure to prevent [2+2] cycloaddition or isomerization .

Advanced: What computational or experimental approaches are used to predict and validate the compound's binding modes with biological targets?

Answer:

- Molecular Docking : Autodock Vina or Glide to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys745 in EGFR) form hydrogen bonds with the acrylamide carbonyl .

- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

- X-ray Crystallography : Co-crystallization with target proteins (e.g., CDK2) to resolve binding poses at <2.0 Å resolution .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

- Metabolic Stability : Liver microsome assays (human/rodent) identify rapid clearance due to CYP450 oxidation of the furan ring. Modify with deuterium or fluorine to block metabolic hotspots .

- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction. High PPB (>95%) reduces free drug concentration, necessitating structural tweaks .

- Formulation Optimization : Nanoemulsions or PEGylation to enhance bioavailability in xenograft models .

Basic: What are the common by-products or impurities formed during synthesis, and how are they identified and removed?

Answer:

- Dimerization : Michael adducts from acrylamide self-addition, detected via LC-MS (MW = 2×monomer – 2H). Prevented by slow addition of amines in anhydrous DMF .

- Unreacted Starting Materials : Residual 2-chlorophenylacrylic acid removed via acid-base extraction (NaHCO) .

- Oxidation By-Products : Furan ring epoxidation identified by HRMS. Mitigated by inert atmosphere storage .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for acrylamide derivatives with complex heterocyclic systems?

Answer:

- Conformational Flexibility : Rotatable bonds in the acrylamide linker complicate SAR. Use rigid analogs (e.g., cyclopropane substituents) to lock bioactive conformations .

- Off-Target Effects : Pan-assay interference compounds (PAINS) filters identify reactive motifs (e.g., Michael acceptors). Validate hits in counter-screens .

- Synergistic Modifications : Combining furan and pyridine moieties enhances target engagement but complicates synthetic routes. Fragment-based design prioritizes critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.